Product packaging for Disperse Red 118(Cat. No.:CAS No. 61480-15-7)

Disperse Red 118

Cat. No.: B1233331
CAS No.: 61480-15-7
M. Wt: 522.6 g/mol
InChI Key: NMNGPGUKCHNKOE-UHFFFAOYSA-N
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Description

Disperse Red 118, identified by CAS Registry Number 52623-75-3, is a single azo class synthetic dye with the molecular formula C 16 H 16 Br 2 ClN 4 O 4 and a molecular weight of 552.58 g/mol . Its chemical structure is characterized by bromo and chloro functional groups, synthesized by the diazotization of 2,6-Dibromo-4-nitroaniline and subsequent coupling with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine . This reagent is primarily valued in materials science for dyeing and printing research, specifically for synthetic fibers like polyester and their blended fabrics . Its mechanism of action relies on its non-ionic nature and low water solubility, requiring a dispersing agent to form a fine suspension that allows the dye molecules to diffuse into the hydrophobic polymer matrix under high-temperature conditions . On standardized tests, this compound exhibits a dark yellow-red shade and demonstrates strong performance with a light fastness of 6-7 (ISO), washing fastness of 4-5, and perspiration fastness of 5 . This combination of properties makes it an essential tool for researchers investigating dye uptake, colorfastness, and the development of new textile coloring processes. This product is intended for laboratory research purposes only and is strictly not for personal, household, medicinal, or drug use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15Br2ClN4O4 B1233331 Disperse Red 118 CAS No. 61480-15-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-chloro-4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Br2ClN4O4/c17-12-7-11(23(26)27)8-13(18)16(12)21-20-15-2-1-10(9-14(15)19)22(3-5-24)4-6-25/h1-2,7-9,24-25H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNGPGUKCHNKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Br2ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701037495
Record name 2,2'-({3-Chloro-4-[(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl}imino)diethanol
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Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61480-15-7, 52623-75-3
Record name 2,2′-[[3-Chloro-4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]imino]bis[ethanol]
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Record name 2,2'-((3-Chloro-4-((2,6-dibromo-4-nitrophenyl)azo)phenyl)imino)bisethanol
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Record name 2,2'-({3-Chloro-4-[(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl}imino)diethanol
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Record name 2,2'-[[3-chloro-4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bisethanol
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Record name Ethanol, 2,2'-[[3-chloro-4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]imino]bis
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Advanced Spectroscopic Characterization Methodologies for Disperse Red 118

Electronic Absorption and Emission Spectroscopy Techniques

Electronic absorption and emission spectroscopy are powerful tools for probing the electronic structure and dynamics of dye molecules. These techniques provide insights into the energy levels of electrons within the molecule and how they are affected by light absorption and subsequent relaxation processes.

Time-resolved absorption spectroscopy is a pump-probe technique used to study the transient changes in the absorption spectrum of a sample after photoexcitation. This method provides crucial information about the lifetimes and decay pathways of excited electronic states.

For azo dyes in general, ultrafast time-resolved UV-visible absorption spectroscopy has revealed that upon photoexcitation, these dyes exhibit strong bleaching of their ground-state absorption bands. researchgate.net The recovery of this bleaching typically occurs on a picosecond timescale (1–5 ps) in aqueous solutions, which is attributed to efficient non-radiative decay processes. researchgate.net The primary non-radiative relaxation pathways in azo dyes in low-viscosity solutions are believed to be excited-state tautomerization and/or internal twisting. researchgate.net

Studies on various azo dyes have identified multiple excited-state lifetimes. For instance, naphthalene-based azo dyes show several distinct lifetimes, including components shorter than 1 ps, around 3-4 ps, and in the range of 20-40 ps. rsc.org More electron-donating substituents can influence these lifetimes. rsc.org For example, a dimethyl amino substituted naphthalene (B1677914) azo dye exhibited lifetimes of 0.7 ps, 4.8 ps, 17.8 ps, and 40 ps. rsc.org The fastest component is often attributed to the S2(ππ*) excited state. researchgate.netacs.org A longer-lived component, sometimes on the order of 13-16 ps, is associated with the internal conversion from an intermediate excited state, possibly a twisted conformer, back to the ground state. acs.org In some cases, particularly when dyes are incorporated into a polymer matrix like cellophane, an even longer-lived component (>50 ps) can be observed, which is thought to arise from intermolecular interactions with the surrounding environment. researchgate.net

Protonation can also significantly alter the excited-state dynamics. In a study of naphthalene-based azo dyes, protonation led to faster excited-state dynamics with four observed lifetimes: <1 ps, ~3 ps, ~13 ps, and ~200 ps. x-mol.netrsc.org This protonation was found to shut down the photoisomerization process by changing the potential energy landscape of the lowest excited state, effectively locking the dye in the trans-configuration and promoting rapid decay back to the ground state. x-mol.netrsc.org

Table 1: Excited-State Lifetimes of Representative Azo Dyes

Dye SystemLifetime 1 (ps)Lifetime 2 (ps)Lifetime 3 (ps)Lifetime 4 (ps)Conditions
Model Azo Dyes1-5---Aqueous solution
Naphthalene-based Azo Dyes (less e- donating)~0.7-1.5~3-420-40-Acetonitrile
Naphthalene-based Azo Dye (dimethyl amino sub.)0.74.817.840Acetonitrile
Protonated Naphthalene-based Azo Dyes<1~3~13~200Acetonitrile
trans-Azobenzene0.9 ± 0.213 ± 1--Hexane
trans-Azobenzene1.2 ± 0.216 ± 1--Acetonitrile

This table is generated based on data from multiple sources for general azo dyes and may not represent Disperse Red 118 specifically.

Fluorescence anisotropy is a technique that measures the extent of polarization in the emitted fluorescence of a sample. azom.com It provides information about the size, shape, and rotational mobility of fluorescent molecules. azom.com The experiment involves exciting the sample with polarized light and then measuring the intensity of the emitted light through polarizers oriented both parallel (Ivv) and perpendicular (Ivh) to the excitation polarization. azom.com

For azo dyes, which are often weakly fluorescent, these studies can be challenging but still yield valuable information. For instance, a study on Disperse Red 1, a related azo dye, successfully measured its fluorescence quantum yield and excitation anisotropy in various solvents. acs.org The anisotropy of the excitation spectrum can help in assigning different electronic transitions within the molecule's absorption spectrum. acs.orgresearchgate.net

In general, if a molecule does not rotate during the lifetime of its excited state, the fluorescence will be highly polarized, resulting in a high anisotropy value. azom.com Conversely, if the molecule rotates significantly, the polarization of the emitted light will be randomized, leading to a lower anisotropy value. azom.com By analyzing the decay of fluorescence anisotropy over time, the rotational correlation time of the molecule can be determined, which is related to its size and the viscosity of the solvent.

Transient absorption anisotropy measurements on a push-pull azo derivative revealed that the initial anisotropy values can depend on the excitation wavelength. aip.org For example, excitation at 440 nm resulted in a higher initial anisotropy (0.4) compared to excitation at 520 nm (0.26), indicating that the transition dipole moments are aligned differently with respect to the excited-state absorption. aip.org The decay of this anisotropy can be linked to ultrafast processes like internal conversion and geometrical distortions. aip.org

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the dye molecule. By studying the absorption and emission spectra of a dye in a range of solvents with varying polarities, one can gain insights into the nature of the electronic transitions and the charge distribution in the molecule.

For azo dyes, solvatochromic studies are common. researchgate.netnih.govresearchgate.net Generally, push-pull azo dyes, which have an electron-donating group and an electron-withdrawing group, exhibit positive solvatochromism, meaning their absorption maximum shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases. researchgate.net This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. researchgate.net A study on Disperse Red 1 showed a red shift in its absorption maximum upon increasing solvent polarity. acs.orgmdpi.com

The effect of solvent on the cis-trans isomerization of azo dyes is also a key area of investigation. The nature of the solvent can influence the rate of photoisomerization and the thermal relaxation back to the more stable trans isomer. colab.wsresearchgate.net For example, the kinetics of trans-cis photoisomerization of some azo dyes have been shown to depend on the solvent's nature. researchgate.net In some systems, the photoisomerization from trans to cis occurs upon irradiation with either UV or visible light, with the reverse reaction happening in the dark. colab.ws The electronic properties of substituents on the azobenzene (B91143) core, in conjunction with the solvent's dipole moment, play a significant role in this process. colab.ws Constraining the isomerization, for instance by incorporating the dye into a rigid matrix or through specific molecular design, can have a profound effect on its photophysical properties. acs.orgmdpi.com

Fluorescence Excitation and Emission Anisotropy Studies (General Azo Dyes)

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, probes the vibrational energy levels of molecules. These techniques are highly sensitive to molecular structure, bonding, and intermolecular interactions.

FT-IR spectroscopy is a widely used technique for identifying functional groups and elucidating the structure of molecules. bas.bg It measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending.

For azo dyes, FT-IR is a valuable tool for confirming their synthesis and identifying key structural features. researchgate.netkashanu.ac.irscienceworldjournal.org The characteristic azo bond (-N=N-) stretching vibration typically appears in the region of 1400-1450 cm⁻¹, although its exact position can be influenced by the molecular structure and environment. researchgate.netscienceworldjournal.org Other important bands include those for -NH and -OH stretching (around 3300-3400 cm⁻¹), C=O stretching (around 1600-1640 cm⁻¹), and C-N stretching (around 1050-1380 cm⁻¹). scienceworldjournal.org The aromatic region of the spectrum also provides a fingerprint that can help in identifying the specific dye. researchgate.net

FT-IR can be used to study the interactions of dyes with other molecules or materials. For example, changes in the FT-IR spectrum of a dye upon binding to a protein can indicate which parts of the dye molecule are involved in the interaction and can reveal changes in the protein's secondary structure. tandfonline.com It is a non-destructive technique that requires minimal sample preparation, making it suitable for analyzing dyes in various forms, including on consumer products. bas.bgresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for General Azo Dyes

Functional GroupWavenumber Range (cm⁻¹)Vibration Type
-OH / -NH3300 - 3400Stretching
C=O1600 - 1640Stretching
-N=N- (Azo)1400 - 1450Stretching
C-N1050 - 1380Stretching
S=O1010 - 1141Stretching
C-Cl56 - 925Stretching

This table provides general ranges for functional groups found in various azo dyes. scienceworldjournal.org The exact positions can vary.

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. researchgate.net It is based on the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy for studying dyes is that the signal can be significantly enhanced through the resonance Raman effect, where the excitation laser wavelength is chosen to coincide with an electronic absorption band of the molecule. nih.gov This makes it possible to selectively probe the vibrational modes of the chromophore even in complex environments.

Raman spectroscopy is highly sensitive to the molecular structure and bonding within azo dyes. whiterose.ac.uk It can be used to study intermolecular interactions, such as the stacking of dye molecules in solution or their binding to substrates. whiterose.ac.uk For example, in a study of the aggregation of Direct Blue 1, resonance Raman spectroscopy indicated that the internal structure and bonding of the dye monomers were largely retained upon stacking. whiterose.ac.uk

The technique is also valuable for investigating dye distribution in materials like hydrogels, as the Raman signal of water is weak, and the technique offers good spatial resolution. lodz.pl Surface-enhanced Raman spectroscopy (SERS), where the dye is adsorbed onto metallic nanoparticles, can provide even greater sensitivity, potentially down to the single-molecule level. mdpi.com The design of molecules with an azobenzene unit can intrinsically enhance the Raman signal, a concept termed azo-enhanced Raman scattering (AERS). nih.gov

Theoretical and Computational Chemistry Studies of Disperse Red 118

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

DFT and its time-dependent extension, TD-DFT, are cornerstone methods for studying the electronic structure of medium to large-sized molecules like Disperse Red 118. These quantum mechanical modeling methods are used to predict a variety of molecular properties, from ground-state geometries to excited-state behavior, which governs the color and photostability of the dye.

Potential energy surfaces (PES) are also mapped using DFT to explore reaction pathways, such as the trans-cis isomerization common in azo compounds. acs.orgrsc.org Studies on the push-pull substituted azo dye Disperse Red 1, an analog of this compound, indicate that the photoisomerization likely proceeds via a rotation about the central N=N bond. researchgate.net Quantum chemical calculations suggest that this rotational pathway leads to a region where conical intersections between the excited state and ground state energy surfaces can occur, facilitating a rapid and efficient return to the ground state. researchgate.net In the ground state (S₀), the inversion pathway is often found to be preferred for thermal isomerization. acs.org

The table below presents typical geometric parameters for an azo dye analog, Disperse Red 1 Acrylate, determined through both experimental methods and DFT calculations, illustrating the accuracy of the theoretical approach.

Table 1: Selected Experimental and Calculated Geometric Parameters for Disperse Red 1 Acrylate using DFT (B3LYP/6-31G(d,p))
ParameterBond/AngleExperimental ValueCalculated Value
Bond Length (Å)N=N1.2511.254
Bond Length (Å)C-N (Azo)1.4231.403
Bond Angle (°)C-N=N114.1115.0

Data sourced from a combined experimental and theoretical analysis of Disperse Red 1 Acrylate. acs.org

The color of a dye is determined by its absorption of light in the visible spectrum, which corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher one. TD-DFT is the standard computational method for predicting these electronic transitions and their corresponding absorption wavelengths (λmax). nih.govnih.gov

For azo dyes, the most significant transitions are typically the high-intensity π→π* transition and a lower-intensity n→π* transition. researchgate.net In push-pull systems like many disperse dyes, the π→π* transition occurs in the visible region and is responsible for their vibrant color. The accuracy of TD-DFT predictions is highly dependent on the choice of the functional. researchgate.net Studies comparing various functionals like PBE0 and CAM-B3LYP have shown they often provide the best agreement with experimental data for organic dyes. researchgate.net For Disperse Red 1, TD-DFT calculations have been used to interpret experimental observations of its absorption spectra. acs.orgresearchgate.net

The following table shows a comparison of experimental and TD-DFT calculated maximum absorption wavelengths for a series of azo dyes, highlighting the predictive power of the method.

Table 2: Experimental vs. Calculated λmax (nm) for Azo Dyes Using TD-DFT
DyeSolventExperimental λmax (nm)Calculated λmax (nm) (Functional)Reference
Disperse Red 1Glycerol~500- (TD-B3LYP) acs.orgresearchgate.net
Disperse Red 73-500- (PM6) unesp.br
4-nitro-4′-amino-azobenzene analogDMF495475 (B3LYP) researchgate.net
Azobenzene (B91143)-450 (n→π*)- (CASPT2/CASSCF) rsc.org

The electronic properties and color of dyes can be significantly influenced by the surrounding solvent, a phenomenon known as solvatochromism. Computational models, particularly the Polarizable Continuum Model (PCM), are used in conjunction with DFT and TD-DFT to simulate these solvent effects. dntb.gov.uaresearchgate.net These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute molecule's charge distribution. acs.org

Studies on Disperse Red 1 and the closely related Disperse Red 19 show that these dyes exhibit a bathochromic shift (a shift to longer wavelengths) in their absorption maxima as the polarity of the solvent increases. researchgate.netresearchgate.net This is characteristic of push-pull molecules where the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. researchgate.net Theoretical calculations can accurately reproduce these solvatochromic shifts, providing insight into the solute-solvent interactions that govern the dye's optical properties in different media. researchgate.netresearchgate.net

Table 3: Solvatochromic Shifts (λmax in nm) for an Azo Dye Analog in Various Solvents
SolventDielectric Constant (ε)Experimental λmax (nm)
Chloroform4.81484
Acetic Acid6.15494
Methanol32.70495
DMF36.70501
DMSO46.70510

Data for a 4-nitro-4′-amino-azobenzene derivative, illustrating a typical bathochromic shift with increasing solvent polarity. researchgate.net

Prediction of Electronic Transitions and Absorption Wavelengths

Molecular Dynamics Simulations for Intermolecular Interactions (General Azo Dyes)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For azo dyes, MD is particularly useful for investigating intermolecular interactions, such as how dye molecules interact with each other (aggregation), with solvent molecules, or with larger systems like polymers, surfaces, or biological macromolecules. researchgate.netphyschemres.orgnih.govtandfonline.com

MD simulations have been employed to understand the aggregation behavior of reactive azo dyes in aqueous solutions, revealing that van der Waals forces and π-π stacking interactions are the primary drivers of this process. tandfonline.com Other studies have used MD to explore the binding of azo dyes within the active site of enzymes like azoreductase, which is crucial for understanding their biodegradation. researchgate.netnih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the dye-enzyme complex. researchgate.netnih.gov Furthermore, MD has been used to model the adsorption of azo dyes onto surfaces like graphene and metal oxides, which is relevant for applications in water treatment and catalysis. physchemres.orgtandfonline.com

Quantum Chemical Calculations for Reaction Pathway Elucidation (General Azo Dyes)

Understanding the reaction mechanisms of azo dyes, particularly their degradation and isomerization, is critical for assessing their environmental fate and improving their stability. Quantum chemical calculations, primarily using DFT, are essential for elucidating these complex reaction pathways at a molecular level.

For degradation, theoretical studies often focus on reactions with oxidative species like the hydroxyl radical (•OH). rsc.orgrsc.org By calculating the potential energy surfaces for different proposed mechanisms, researchers can determine the most energetically favorable pathway. acs.org For example, calculations can adjudicate between cleavage of the C-N bond versus the N=N azo bond, a central question in the oxidative degradation of many azo dyes. acs.orgresearchgate.net

For photo-isomerization, quantum calculations map the energy landscape of the ground and excited states to identify the pathways (e.g., rotation vs. inversion) and locate key features like transition states and conical intersections that govern the isomerization quantum yield and kinetics. acs.orgresearchgate.net

Structure-Property Relationship (SPR) Modeling for this compound and Analogs

Structure-Property Relationship (SPR) or Quantitative Structure-Property Relationship (QSPR) models aim to correlate the chemical structure of a molecule with its physical, chemical, and biological properties. For azo dyes, computational SPR studies, often based on DFT-calculated descriptors, are used to understand how modifying the molecular structure affects properties like color, lightfastness, and binding affinity. researchgate.netresearchgate.net

For disperse azo dyes based on the common "push-pull" 4-nitro-4′-amino-azobenzene skeleton, studies have systematically investigated how altering the substituent groups on the amino nitrogen affects their spectroscopic and solvatochromic properties. researchgate.net By changing these groups, chemists can fine-tune the electronic character of the molecule, thereby modulating the energy of the HOMO-LUMO gap and shifting the absorption wavelength. unesp.brresearchgate.net These computational models provide a predictive framework that can accelerate the design of new dyes with desired properties, reducing the need for extensive trial-and-error synthesis.

Evaluation of Molecular Orbital Dependent Reactivity Descriptors

Molecular orbital theory is a fundamental tool in understanding the chemical reactivity of molecules. Descriptors derived from the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), are used to calculate these molecular orbital energies and other reactivity descriptors. For instance, in studies of various azo dyes, DFT calculations have been used to determine parameters like the HOMO-LUMO energy gap, chemical potential, global hardness, and electrophilicity index. researchgate.net These parameters help in describing the reactivity of the dye towards other chemical species. researchgate.net For example, a lower HOMO-LUMO energy gap is often correlated with higher bioactivity. researchgate.net

The electrophilicity index, in particular, is a measure of a molecule's susceptibility to nucleophilic attack. nih.gov In the context of disperse dyes, which are implicated as potential allergens, understanding their reactivity as electrophiles is crucial, as this is often a key step in the molecular initiating event of skin sensitization. nih.gov Theoretical calculations can, therefore, serve as a predictive tool for assessing the potential of a dye to cause sensitization by reacting with nucleophilic biomolecules like proteins. nih.gov

Prediction of Susceptibility to Radical Attacks via Fukui Functions

Fukui functions are a concept within DFT that helps to identify the most reactive sites within a molecule for different types of chemical attack, including nucleophilic, electrophilic, and radical attacks. tuiasi.ro These functions are calculated based on the change in electron density when an electron is added to or removed from the molecule. researchgate.net

For predicting the susceptibility to radical attacks, the Fukui function for radical attack (f⁰) is used. tuiasi.ro This index helps to pinpoint the specific atoms or regions within the this compound molecule that are most likely to be targeted by radical species. researchgate.net This is particularly relevant in the context of dye degradation, where processes are often initiated by radical species like hydroxyl radicals. acs.orgdntb.gov.ua

Theoretical studies on other azo dyes have successfully used Fukui indices to determine the most reactive sites for degradation. researchgate.net For instance, calculations might reveal that the nitrogen atoms of the azo group are the most reactive sites for radical attack, providing a theoretical basis for understanding the degradation mechanism. researchgate.net By applying these computational methods to this compound, researchers can predict its degradation pathways and its stability in various chemical environments.

Environmental Fate and Transformation Mechanisms Research of Disperse Red 118

Biodegradation Pathways and Kinetics

The biodegradation of azo dyes like Disperse Red 118 is a complex process influenced by various environmental conditions and microbial activities. The initial and most critical step in the breakdown of these synthetic colorants is the cleavage of the azo bond (–N=N–), which is responsible for their characteristic color. mdpi.comnih.gov This process can occur under both anaerobic and aerobic conditions, each involving distinct enzymatic mechanisms.

Reductive Cleavage of the Azo Bond under Anaerobic Conditions

Under anaerobic or anoxic conditions, the primary mechanism for the decolorization of azo dyes is the reductive cleavage of the azo bond. mdpi.commst.dk This reaction is typically carried out by a variety of microorganisms, including bacteria, which possess non-specific enzymes called azoreductases. mdpi.commst.dkfrontiersin.org These enzymes catalyze the transfer of electrons from electron donors, such as NADH or NADPH, to the azo bond, leading to its cleavage and the formation of colorless aromatic amines. mdpi.comresearchgate.net The anaerobic environment is particularly conducive to this process because, in the absence of oxygen, the azo dye can serve as a terminal electron acceptor for microbial respiration. mdpi.comnih.gov

The process is generally non-specific, with a wide range of bacteria capable of this transformation. canada.ca However, the efficiency of this reduction can be influenced by the specific microbial species present and the availability of a suitable carbon source to provide the necessary reducing equivalents. mst.dk While this initial step results in the decolorization of the effluent, the resulting aromatic amines can be more toxic and persistent than the parent dye molecule, necessitating further degradation steps. hspublishing.orgmedcraveonline.com

Aerobic Transformation and Ring Opening Mechanisms

Following the initial anaerobic reduction, the complete mineralization of the resulting aromatic amines typically requires aerobic conditions. mst.dkopenbiotechnologyjournal.com Under an aerobic environment, specialized bacteria utilize powerful oxidative enzymes, such as mono- and dioxygenases, to break down the aromatic rings of the amine intermediates. nih.govtandfonline.com This process involves the incorporation of molecular oxygen into the aromatic structure, leading to hydroxylation and subsequent ring cleavage. mst.dk The ultimate end products of this complete mineralization are simple, non-toxic compounds like carbon dioxide and water. openbiotechnologyjournal.com

Some studies have also reported the ability of certain bacteria to degrade azo dyes directly under aerobic conditions, although this is generally considered less efficient than the sequential anaerobic-aerobic approach. openbiotechnologyjournal.com The successful aerobic degradation is highly dependent on the specific bacterial strains and the chemical structure of the dye.

A study investigating the degradation of a similar dye, Disperse Red, by a rhizosphere bacterial consortium of Pseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, and Citrobacter freundii demonstrated the effectiveness of alternating anaerobic and aerobic conditions. hspublishing.org The final aerobic cycle achieved a decolorization of 98.47%, highlighting the synergistic effect of this sequential treatment. hspublishing.org

Role of Microbial Consortia and Enzyme Systems (e.g., Peroxidases, Laccases)

Microbial consortia, or mixed microbial communities, often exhibit superior dye degradation capabilities compared to single microbial strains. medcraveonline.commdpi.com This enhanced efficiency stems from the synergistic metabolic activities within the consortium, where different species may attack the dye molecule at various positions or utilize metabolites produced by other members. medcraveonline.com This cooperative effort allows for a more complete breakdown of complex dye structures. medcraveonline.com

A variety of enzyme systems are implicated in the biodegradation of azo dyes. Besides azoreductases, other key enzymes include:

Laccases: These multi-copper oxidases can oxidize a broad range of substrates, including phenols and aromatic amines, making them effective in the degradation of dye intermediates. frontiersin.orgiwaponline.com They are produced by various fungi and some bacteria and are particularly noted for their stability under different environmental conditions. frontiersin.orgiwaponline.commdpi.com

Peroxidases: This group of enzymes, including lignin (B12514952) peroxidases (LiP) and manganese peroxidases (MnP), are primarily produced by white-rot fungi. tandfonline.comiwaponline.com They have a high redox potential and can degrade a wide variety of recalcitrant organic pollutants, including azo dyes, through an oxidative mechanism. iwaponline.comresearchgate.net Studies have shown that peroxidases can decolorize disperse dyes like Disperse Red 19. researchgate.net

NADH-DCIP Reductase: This enzyme has been observed to be significantly induced during the degradation of disperse dyes, suggesting its active role in the decolorization process. researchgate.net

The table below summarizes the key enzyme systems involved in the biodegradation of azo dyes.

Enzyme SystemPrimary FunctionTypical Microbial Source
Azoreductases Reductive cleavage of the azo bond (-N=N-)Bacteria (anaerobic)
Laccases Oxidation of aromatic amines and phenolsFungi, Bacteria
Peroxidases (LiP, MnP) Oxidation of a wide range of aromatic compoundsWhite-rot fungi
NADH-DCIP Reductase Electron transfer for reductive processesBacteria

Influence of Environmental Parameters on Biodegradation Efficacy

The efficiency of microbial degradation of this compound and other azo dyes is significantly influenced by several environmental parameters. openbiotechnologyjournal.comtandfonline.com Optimizing these factors is crucial for achieving effective dye removal in wastewater treatment processes.

Key parameters include:

pH: Most bacterial degradation processes for azo dyes occur optimally in a neutral to slightly alkaline pH range (pH 6-9). tandfonline.com Fungal degradation, on the other hand, often favors acidic conditions (pH 4-5). tandfonline.com

Temperature: The optimal temperature for dye decolorization by most microorganisms falls within the range of 30-45°C. frontiersin.org Temperatures above this range can lead to enzyme deactivation and a decrease in cell growth and metabolic activity. frontiersin.org

Oxygen: As previously discussed, the presence or absence of oxygen dictates the primary degradation pathway. Anaerobic conditions are essential for the initial reductive cleavage of the azo bond, while aerobic conditions are necessary for the subsequent mineralization of aromatic amines. nih.govopenbiotechnologyjournal.com Dissolved oxygen can act as an inhibitor in the initial reductive step by competing for electrons. nih.gov

Nutrient Availability: The presence of a suitable carbon and nitrogen source is often required to support microbial growth and provide the necessary energy and reducing power for dye degradation. hspublishing.orgmedcraveonline.com For instance, the degradation of Disperse Red was found to be highly dependent on glucose concentration. hspublishing.org

Dye Concentration: High concentrations of dyes can be toxic to microorganisms, inhibiting their growth and enzymatic activity. researchgate.netscientifictemper.com The optimal dye concentration for efficient degradation varies depending on the microbial strain and the specific dye. researchgate.net

The following table illustrates the impact of these parameters on biodegradation.

ParameterOptimal Range/ConditionImpact on Biodegradation
pH Neutral to slightly alkaline (bacteria); Acidic (fungi). tandfonline.comAffects enzyme activity and microbial growth.
Temperature 30-45°C. frontiersin.orgInfluences metabolic rates and enzyme stability.
Oxygen Anaerobic for azo bond cleavage, Aerobic for amine degradation. nih.govopenbiotechnologyjournal.comDetermines the dominant degradation pathway.
Nutrients Presence of adequate carbon and nitrogen sources. hspublishing.orgmedcraveonline.comSupports microbial growth and provides energy for enzymatic reactions.
Dye Concentration Low to moderate levels. researchgate.netscientifictemper.comHigh concentrations can be inhibitory or toxic to microorganisms.

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) represent a group of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). openbiotechnologyjournal.comijarsct.co.in These processes are often used when biological treatment is not effective for highly recalcitrant compounds like some azo dyes.

Photocatalytic Degradation Mechanisms and Kinetics

Photocatalytic degradation is a prominent AOP that utilizes a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), and a source of light, typically UV radiation, to generate hydroxyl radicals. ijarsct.co.innih.gov

The fundamental mechanism involves the following steps:

Activation of the photocatalyst: When TiO₂ is irradiated with light of sufficient energy (equal to or greater than its band gap), an electron (e⁻) is excited from the valence band to the conduction band, leaving a positive hole (h⁺) in the valence band.

Generation of reactive oxygen species: The positive holes can react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). Simultaneously, the electrons in the conduction band can react with molecular oxygen to form superoxide (B77818) radical anions (O₂⁻•), which can further lead to the formation of other reactive oxygen species.

Degradation of the dye: The highly oxidative hydroxyl radicals attack the dye molecule, leading to the cleavage of the azo bond and the subsequent breakdown of the aromatic rings, ultimately resulting in the mineralization of the dye into CO₂, H₂O, and inorganic ions. openbiotechnologyjournal.com

A study on the photocatalytic degradation of the azo dye Disperse Red 1 using TiO₂ demonstrated that the degradation process is enhanced in the presence of a surfactant near its critical micelle concentration. nih.gov However, at higher surfactant concentrations, the performance decreased. nih.gov The degradation was found to follow pseudo-first-order kinetics. unesp.br The addition of substances like hydrogen peroxide (H₂O₂) can further enhance the degradation rate by providing an additional source of hydroxyl radicals. openbiotechnologyjournal.com

The efficiency of photocatalytic degradation is influenced by factors such as the type and concentration of the photocatalyst, the intensity of the light source, the pH of the solution, and the presence of other substances in the water. ijarsct.co.innih.gov

Influence of Catalyst Type and Reaction Parameters on Degradation Efficiency

The efficiency of this compound degradation through catalytic processes is highly dependent on the choice of catalyst and the specific reaction parameters employed. While research directly on this compound is limited, studies on similar disperse azo dyes provide significant insights into these controlling factors. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, are effective for breaking down these complex molecules. nih.gov The process relies on catalysts that, upon activation, generate powerful oxidizing agents to degrade the dye. nih.gov

Key parameters that influence degradation efficiency include the type and amount of catalyst, the initial dye concentration, and the pH of the solution. scholarsresearchlibrary.com

Catalyst Type and Concentration: Various semiconductor materials like titanium dioxide (TiO2), zinc oxide (ZnO), and mixed metal oxides such as cerium iron oxide (CeFeO3) are used as photocatalysts. scholarsresearchlibrary.comajol.info The effectiveness of these catalysts stems from their ability to generate reactive radicals under irradiation. nih.gov For a given dye concentration, the degradation rate typically increases with the catalyst amount up to an optimal point. scholarsresearchlibrary.com Beyond this optimum, the reaction rate may level off or even decrease. This is because an excess of catalyst particles can increase the turbidity of the solution, scattering the light and preventing it from effectively activating the catalyst surface. scholarsresearchlibrary.com

pH of the Solution: The pH of the aqueous solution is a critical parameter as it influences the surface charge of the photocatalyst and the chemistry of the dye molecule itself. scholarsresearchlibrary.com For the degradation of Disperse Red 167 using a CeFeO3 catalyst, for instance, the optimal pH was found to be 8. scholarsresearchlibrary.com At this pH, the generation of hydroxyl radicals, which are key oxidizing agents, is favored. Deviations from the optimal pH can negatively impact the electrostatic interactions between the catalyst surface and the dye molecules, reducing adsorption and subsequent degradation. scholarsresearchlibrary.com

A case study on the photocatalytic degradation of Coralene Dark Red 2B (Disperse Red 167) illustrates the impact of these parameters.

Table 1: Influence of Reaction Parameters on the Degradation of Disperse Red 167 using a CeFeO3 Catalyst scholarsresearchlibrary.com
ParameterCondition Range StudiedOptimal ConditionReason for Optimum
Catalyst AmountNot specified, but increased up to an optimum0.05 g / 100 mlBalances active site availability with light penetration. Excess catalyst leads to turbidity and light scattering.
Dye Concentration1.0×10⁻⁵ M to 7.0×10⁻⁵ M3.0×10⁻⁵ MSufficient dye molecules for reaction without excessively blocking light from the catalyst surface.
pH4.5 to 11.08.0Optimizes the catalyst's surface properties and favors the generation of hydroxyl radicals from hydroxide ions.

Identification of Reactive Oxygen Species (e.g., Hydroxyl Radicals)

The degradation of disperse dyes like this compound in Advanced Oxidation Processes (AOPs) is primarily driven by the action of highly reactive oxygen species (ROS). acs.org Among these, the hydroxyl radical (•OH) is one of the most powerful and non-selective oxidants. acs.orgmdpi.com It can attack and mineralize a wide variety of organic pollutants into less harmful products such as carbon dioxide and water. ajol.infoacs.org

The generation of hydroxyl radicals is a hallmark of many AOPs, including photocatalysis and Fenton-type reactions. nih.govacs.org In photocatalysis, when a semiconductor catalyst like TiO2 absorbs photons with energy greater than its bandgap, electrons are excited to the conduction band, leaving holes in the valence band. acs.org These electron-hole pairs react with water molecules or hydroxide ions (OH⁻) adsorbed on the catalyst surface to produce hydroxyl radicals. scholarsresearchlibrary.comacs.org The presence of hydrogen peroxide (H2O2) can also be a source of hydroxyl radicals, either through its decomposition or by reacting with electrons in the conduction band. ajol.infomdpi.com

The central role of hydroxyl radicals as the primary oxidizing species in the degradation of azo dyes has been confirmed in numerous studies. scholarsresearchlibrary.commdpi.com For example, in the degradation of Disperse Red 167, the proposed mechanism explicitly involves the generation of •OH radicals which then attack the dye molecule. scholarsresearchlibrary.com The efficiency of any given AOP is often directly correlated with the quantity of hydroxyl radicals it can produce. mdpi.com Other ROS, such as superoxide radicals (O₂⁻•) and singlet oxygen (¹O₂), can also be generated and contribute to the degradation process, although the hydroxyl radical is often the dominant species. nih.govacs.org

Photolytic Transformation Mechanisms

In the absence of a catalyst, this compound can undergo transformation when exposed to light, a process known as photolysis. For azo dyes, a primary photolytic mechanism is photoisomerization, which involves a reversible change in the molecule's spatial arrangement around the central azo (–N=N–) double bond. nih.govresearchgate.net

Azo dyes like this compound typically exist in the more stable trans isomeric form. Upon absorption of light of an appropriate wavelength, the molecule is promoted to an excited electronic state. nih.govaip.org From this excited state, it can undergo a conformational change, rotating around the N=N bond to form the less stable cis isomer. nih.govresearchgate.net This process can be described as follows:

Excitation: The trans isomer absorbs a photon, transitioning from the ground state (S₀) to an excited singlet state (e.g., a π→π* or n→π* state). nih.gov

Isomerization: In the excited state, the molecule rapidly isomerizes from the trans to the cis configuration. For a similar dye, Disperse Red 1, this process is extremely fast, occurring in picoseconds. nih.govresearchgate.net The pathway is believed to involve rotation around the N=N bond, which leads to a conical intersection where the excited state and ground state energy surfaces meet, facilitating a non-radiative decay back to the ground state in the cis form. nih.govresearchgate.net

Relaxation: The newly formed cis isomer is thermally unstable compared to the trans form. It will eventually relax back to the more stable trans isomer. This thermal back-isomerization can occur on a timescale ranging from milliseconds to seconds, depending on the solvent and temperature. nih.govresearchgate.net

This trans → cis → trans isomerization cycle does not necessarily lead to the complete degradation of the dye but represents a significant photolytic transformation pathway. aip.org While this reversible isomerization is a key mechanism, prolonged exposure to high-energy light, particularly UV light, can also lead to the irreversible cleavage of the azo bond and other parts of the chromophore, resulting in the breakdown of the molecule and loss of color. scbt.com

Adsorption Mechanisms and Kinetics on Various Materials

Electrostatic, Van der Waals, Hydrogen Bonding, and π–π Interactions

The removal of this compound from aqueous solutions via adsorption onto solid materials involves a combination of physical and chemical interactions. The specific mechanisms governing the adsorption are dictated by the chemical structures of both the dye molecule and the adsorbent material. researchgate.net

Van der Waals Forces: These are weak, non-specific intermolecular forces that exist between all molecules. They are a primary mechanism for the physical adsorption of dye molecules onto an adsorbent surface and are particularly significant for nonpolar molecules. uctm.edusapientia.ro

Hydrogen Bonding: this compound contains hydrogen bond donor groups (–OH) and acceptor atoms (N, O). guidechem.com If the adsorbent surface also possesses functional groups capable of hydrogen bonding (e.g., hydroxyl or carboxyl groups), this interaction can play a crucial role in the adsorption process. uctm.eduresearchgate.net

π–π Interactions: The aromatic rings present in the structure of this compound can engage in π–π stacking interactions with aromatic structures on the surface of certain adsorbents, such as activated carbon. researchgate.net This type of interaction is a significant driving force for the adsorption of aromatic compounds.

Role of Adsorbent Surface Chemistry and Morphology

The efficiency and capacity of an adsorbent for removing this compound are critically dependent on its physical morphology and surface chemistry. dergipark.org.trresearchgate.net

Surface Morphology: Key morphological properties include surface area and pore structure. Adsorbents with a high specific surface area and a well-developed porous structure, like activated carbon, offer a large number of available sites for dye molecules to be adsorbed. sapientia.rodergipark.org.tr The size of the pores is also important; they must be large enough to allow the dye molecules to diffuse into the internal structure of the adsorbent. sapientia.ro

Kinetic and Isotherm Modeling of Adsorption Processes

To understand and optimize the adsorption of this compound, the process is analyzed using kinetic and isotherm models. researchgate.net

Kinetic Modeling: Adsorption kinetics describes the rate at which the dye is removed from the solution and provides insight into the rate-controlling step of the process, such as external mass transfer or intra-particle diffusion. researchgate.netmdpi.com Several models are commonly used to fit experimental data.

Table 2: Common Adsorption Kinetic Models researchgate.netmdpi.comkiche.or.kr
Kinetic ModelDescription
Pseudo-First-Order (PFO)Assumes the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. Often describes the initial stages of adsorption.
Pseudo-Second-Order (PSO)Assumes the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons. It often provides a better fit for the entire adsorption process. dergipark.org.tr
Intra-particle DiffusionUsed to identify the diffusion mechanism. If the plot of qt versus t0.5 is linear and passes through the origin, intra-particle diffusion is the sole rate-limiting step. Often, multiple steps are involved. researchgate.net

Isotherm Modeling: Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid material at a constant temperature. scirp.org Isotherm models provide information about the adsorption capacity and the nature of the interaction between the adsorbate and adsorbent. mdpi.com

Table 3: Common Adsorption Isotherm Models researchgate.netmdpi.comscirp.org
Isotherm ModelDescription
LangmuirAssumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. scirp.org It is used to estimate the maximum adsorption capacity (q_max). mdpi.com
FreundlichAn empirical model that describes multilayer adsorption onto a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. mdpi.com
TemkinConsiders the effects of indirect adsorbate-adsorbate interactions and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. scirp.org
Dubinin-Radushkevich (D-R)An empirical model used to express the adsorption mechanism with a Gaussian energy distribution onto a heterogeneous surface, often applied to physical adsorption processes. scirp.orgresearchgate.net

For example, a study on the adsorption of an unspecified disperse red dye onto commercial activated carbon found that the process was best described by the intra-particle diffusion kinetic model, indicating that diffusion into the pores of the carbon was a key rate-controlling step. researchgate.net The equilibrium data followed the BET (Brunauer-Emmett-Teller) isotherm model, suggesting a physical adsorption process on the surface. researchgate.net

Intraparticle Diffusion and Mass Transfer Phenomena of this compound

Following a comprehensive review of scientific literature and research databases, it has been determined that there is a notable absence of specific studies focusing on the intraparticle diffusion and mass transfer phenomena of the chemical compound This compound .

Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth analysis on the intraparticle diffusion and mass transfer mechanisms for this compound as requested. The scientific community has yet to publish data that would allow for a scientifically accurate and detailed discussion on this topic.

Advanced Analytical Methodologies for Disperse Red 118 in Research Contexts

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of disperse dyes like Disperse Red 118. mdpi.com Its high resolution and sensitivity make it ideal for determining the purity of the dye and for monitoring the progress of synthesis and degradation reactions. mdpi.comresearchgate.net

In purity analysis, HPLC allows for the separation of the main this compound compound from any impurities, starting materials, or by-products that may be present in a sample. nih.gov This is crucial for quality control in dye manufacturing. A study on various disperse dyes, including Disperse Red 1, demonstrated that HPLC provides better resolution and sensitivity compared to Thin-Layer Chromatography (TLC), enabling the detection of trace components and the differentiation of dyes with similar TLC retention factors (Rf values). mdpi.com

When monitoring chemical reactions, HPLC can be used to track the decrease in reactant concentrations and the increase in product concentrations over time. This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, pressure, and catalyst concentration. For instance, in the biodegradation study of Disperse Brown 118, HPLC was used to confirm the degradation of the dye by analyzing samples at different time intervals. researchgate.net The method often involves a reversed-phase column (e.g., C18) and a gradient elution program using a mixture of solvents like methanol, acetonitrile, and water with additives such as formic acid or ammonium (B1175870) acetate (B1210297). mdpi.com Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector, which can monitor the absorbance at specific wavelengths corresponding to the dye. mdpi.com

The following table outlines a typical HPLC setup for the analysis of disperse dyes:

Table 1: Typical HPLC Configuration for Disperse Dye Analysis

Parameter Specification
Column Reversed-phase C18, 50 mm length mdpi.com
Mobile Phase Gradient of Methanol/Acetonitrile and Water with 0.15% Formic Acid and 50 mM Ammonium Acetate mdpi.com
Flow Rate 0.3 - 0.6 mL/min mdpi.com
Detector Diode Array Detector (DAD) or UV-Vis Detector mdpi.com

| Injection Volume | 10 µL mdpi.com |

Advanced Chromatographic Techniques for Separation and Quantification (e.g., HPTLC)

Beyond conventional HPLC, High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective alternative for the separation and quantification of this compound. researchgate.netuni-giessen.de HPTLC provides high sample throughput, allowing for the simultaneous analysis of numerous samples on a single plate. uni-giessen.de

In the context of dye analysis, HPTLC has been successfully used to screen for illegal dyes in various products. uni-giessen.de A modified HPTLC method was developed to quantify the biodegradation of Disperse Brown 118, demonstrating its utility in monitoring environmental remediation processes. researchgate.net The technique involves applying the sample as a narrow band onto a high-performance plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber with a suitable mobile phase. After development, the separated components can be quantified using a densitometer, which measures the absorbance or fluorescence of the spots. uni-giessen.de

The key advantages of HPTLC include its parallel separation capability, low solvent consumption, and the ability to use various detection methods, including visual inspection and mass spectrometry coupling (HPTLC-MS). uni-giessen.de

A comparative study of different chromatographic methods highlighted that while HPLC offers superior resolution, HPTLC is a valuable tool for rapid screening and quantification, especially when a large number of samples need to be analyzed. mdpi.comuni-giessen.de

Spectrophotometric Techniques for Monitoring Reaction Progress and Concentration Changes

Spectrophotometric techniques, particularly UV-Visible (UV-Vis) spectrophotometry, are widely used for monitoring reaction progress and determining the concentration of dyes like this compound in solution. researchgate.net This method is based on the principle that the dye absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration (Beer-Lambert Law).

During a chemical reaction, such as a dyeing process or a degradation study, the concentration of this compound can be tracked by measuring the absorbance of the solution at its wavelength of maximum absorbance (λmax). ceon.rs A decrease in the absorbance at this wavelength over time would indicate the consumption or degradation of the dye. For instance, in a study on the removal of Disperse Red 167, a UV-Vis spectrophotometer was used to measure the change in absorbance of the dye solution to determine the efficiency of an adsorbent. ceon.rs

UV-Vis spectrophotometry is also a valuable tool for investigating the interaction of dyes with other molecules. For example, the interaction of Disperse Red 1 with DNA was studied by observing changes (hypochromic and hyperchromic effects) in the UV-Vis spectrum, which provided insights into conformational changes and potential damage to the DNA double helix. scielo.brresearchgate.net

The following table summarizes the spectrophotometric data for Disperse Red 1, which is structurally similar to this compound and provides a relevant example:

Table 2: Spectrophotometric Data for Disperse Red 1

Parameter Value
Wavelength of Maximum Absorbance (λmax) 505 nm researchgate.net
Limit of Detection (in purified water) 2.47 × 10⁻⁶ mol L⁻¹ scielo.brunesp.br

| Limit of Quantification (in purified water) | 8.22 × 10⁻⁶ mol L⁻¹ scielo.brunesp.br |

Micro-spectrophotometry for Fiber Analysis (General Disperse Dyes)

In forensic science and textile quality control, the analysis of dyes on individual fibers is often necessary. mdpi.comresearchgate.net Micro-spectrophotometry (MSP) is a non-destructive technique that allows for the measurement of the absorption spectrum of a dye on a single fiber. nih.govresearchgate.net This is particularly useful for comparing fibers from a crime scene with those from a known source or for assessing the uniformity of dyeing in a textile product. researchgate.net

UV-Vis MSP can provide a detailed spectrum of the dye in the visible and ultraviolet regions (typically 200-800 nm). nih.gov This spectrum serves as a "fingerprint" of the dye and can be used for identification and comparison. Studies have shown that UV-Vis MSP is a highly discriminating technique for the analysis of textile fibers and is often used in conjunction with other methods like Raman spectroscopy for a more comprehensive analysis. mdpi.comnih.gov While chromatographic methods require the extraction of the dye from the fiber, which is a destructive process, MSP allows for the analysis of the fiber in its intact state. researchgate.net The combination of chromatographic methods like HPLC with MSP can significantly improve the discrimination rate in forensic fiber analysis. researchgate.net

Molecular Interactions and Functional Integration in Research Applications

Intermolecular Interactions with Polymeric Matrices (General Disperse Dyes)

In systems with minimal dye-polymer interactions, such as those with apolar matrices like polyethylene, dye molecules have a higher tendency to aggregate through strong dye-dye interactions. mdpi.com Conversely, increasing the number and strength of guest-host interactions, for instance by using a more polar polymer, can enhance dye solubility, maximize chromophore separation, and raise the concentration threshold at which aggregation occurs. nih.govacs.org

In guest-host systems, disperse dye molecules are physically dissolved or blended into a polymer matrix. aalto.fi The interactions within these systems determine the dye molecules' ability to be oriented by external stimuli, such as an electric field (poling) or polarized light, which is essential for applications like non-linear optics and optical data storage. aip.orgoptica.org

The polarity of the polymer host plays a significant role. Studies on the azo dye Disperse Red 1 (DR1) have shown that its aggregation threshold changes dramatically depending on the matrix. nih.govaalto.fi In a non-polar matrix like polystyrene, where interactions are weak, significant aggregation occurs at relatively low dye concentrations. aalto.firesearchgate.net In contrast, polar polymers that can form hydrogen bonds with the dye, such as poly(4-vinylphenol) (PVPh), or those that can form ionic complexes, like poly(styrenesulfonic acid) (PSSA), can accommodate much higher dye loadings without aggregation. nih.govaalto.firesearchgate.net These specific interactions help to stabilize the monomeric form of the dye, which is crucial for achieving a high degree of orientational order. aip.org This enhanced stability and higher achievable dye concentration can lead to a significant enhancement in properties like photoinduced birefringence. aip.org

Table 1: Effect of Polymer Matrix on Aggregation Threshold of Disperse Red 1 This table illustrates how different polymer hosts affect the maximum concentration of Disperse Red 1 that can be achieved before aggregation becomes significant, based on the type of intermolecular interaction.

Polymer MatrixKey Interaction TypeMax. Dye Loading (wt %) without AggregationSource(s)
Polystyrene (PS)Weak (van der Waals)< 20% aalto.fi, researchgate.net
Poly(4-vinylphenol) (PVPh)Moderate (Hydrogen Bonding)~40% aalto.fi, researchgate.net
Poly(styrenesulfonic acid) (PSSA)Strong (Ionic Complex)~60% aalto.fi, researchgate.net

Integration into Optical Materials for Fundamental Studies (e.g., Transient Grating Formation, Non-linear Optical Properties) (General Disperse Dyes)

Disperse dyes, particularly azo dyes like Disperse Red 1, are frequently incorporated into polymer or liquid crystal hosts to create materials with significant non-linear optical (NLO) properties. sigmaaldrich.comworldscientific.com These materials are central to fundamental studies and applications in photonics, including optical switching, data storage, and frequency conversion. sigmaaldrich.comaip.org The NLO response often originates from the photo-induced trans-cis isomerization of the azo dye molecules. aip.orgaip.org When exposed to light of an appropriate wavelength, the stable trans isomer can switch to the less stable cis isomer, leading to a change in molecular geometry and dipole moment. jst.go.jp This reversible process can be exploited to orient the dye molecules within the matrix, inducing macroscopic optical changes like birefringence and creating optical diffraction gratings. aip.orgjst.go.jp

Transient grating formation is a key area of study. An optical grating can be written into a dye-doped material by overlapping two coherent laser beams, creating an interference pattern. aip.orgresearchgate.net In the bright fringes of the pattern, the dye molecules undergo isomerization and reorientation, leading to a periodic modulation of the material's refractive index. researchgate.netnih.gov This grating can then diffract a probe beam, and its efficiency and response time provide insights into the material's properties. nih.govjst.go.jp For instance, in Disperse Red 1-doped nematic liquid crystals, the grating is formed by the dye alignment which in turn leads to the reorientation of the liquid crystal phase. jst.go.jpjst.go.jp The third-order NLO susceptibility (χ⁽³⁾) and the non-linear refractive index (n₂) are key parameters that quantify the NLO response of these materials and are often determined using techniques like the Z-scan method. supublication.comresearchgate.netspiedigitallibrary.org

Table 2: Non-linear Optical (NLO) Properties of Selected Disperse Dyes in Host Matrices This table presents experimentally determined NLO coefficients for various disperse dye-polymer systems, highlighting their potential in photonic applications.

DyeHost MatrixNLO PropertyValueMeasurement Wavelength (nm)Source(s)
Disperse Red 1Nematic Liquid Crystal (E7)Non-linear index coefficient (n₂)7.6 × 10⁻³ cm²/W532 researchgate.net
Disperse Yellow 7PMMA-MANon-linear absorption (β)-532 supublication.com, researchgate.net
Disperse Yellow 7PMMA-MANon-linear refractive index (n₂)-532 supublication.com, researchgate.net
Disperse Red 1PMMANon-linear refractive index (n₂)Negative value1064 spiedigitallibrary.org
Disperse Red 19Methanol (solution)Second-order hyperpolarizability (γCT)0.16 × 10⁻³² e.s.u.- researchgate.net
Disperse Red 1Germanium/Ormosil HybridThird-order nonlinearity (FOM < 1)Acceptable532 aip.org

Interaction with Adsorbent Surfaces for Mechanistic Elucidation (General Disperse Dyes)

The interaction of disperse dyes with adsorbent surfaces is a critical area of research, primarily for environmental remediation and analytical chemistry. Understanding these interactions at a molecular level is key to developing effective and selective methods for removing dyes from wastewater or for preconcentrating them for analysis. mdpi.comnih.gov Adsorption can occur through mechanisms like hydrogen bonding, dipole-dipole interactions, and electrostatic forces. mdpi.com

Molecularly Imprinted Polymers (MIPs) are synthetic, tailor-made polymers engineered to have specific recognition sites that are complementary in shape, size, and functionality to a target molecule. mdpi.commdpi.com This "molecular memory" allows MIPs to selectively bind a target analyte with high affinity, similar to the action of antibodies. unesp.brresearchgate.net

In the context of dyes, MIPs are created by polymerizing functional monomers and a cross-linker in the presence of the dye molecule, which acts as a template. mdpi.com After polymerization, the template dye is removed, leaving behind cavities that are specifically shaped to re-bind that dye. mdpi.comunesp.br This high selectivity makes MIPs promising materials for the solid-phase extraction (SPE) of specific dyes from complex mixtures like textile effluents. nih.govresearchgate.net For example, MIPs have been successfully synthesized for the selective removal and preconcentration of dyes such as Disperse Red 73, Acid Green 16, and various Cibacron reactive dyes. mdpi.comnih.govunesp.brresearchgate.net The effectiveness of a MIP is often quantified by its rebinding capacity and its imprinting factor (IF), which is the ratio of the amount of target analyte adsorbed by the MIP to that adsorbed by a non-imprinted polymer (NIP) control. mdpi.com

Table 3: Performance of Molecularly Imprinted Polymers (MIPs) for Selective Dye Adsorption This table summarizes the synthesis and performance of MIPs designed for the selective capture of various textile dyes.

Target DyeFunctional MonomerRebinding / AdsorptionImprinting Factor (IF)Source(s)
Acid Green 161-Vinylimidazole83%6.91 researchgate.net
Brilliant GreenMethacrylic Acid (MAA)-2.53 mdpi.com
Cibacron Red P-4BMethacrylic Acid (MAA)72%- nih.gov
Disperse Red 73AcrylonitrileHigher for MIP vs. NIP- unesp.br

Future Research Directions and Methodological Advancements for Disperse Red 118

Development of Multi-Scale Computational Models for Comprehensive Understanding

To gain a more holistic understanding of Disperse Red 118's behavior, researchers are turning to multi-scale computational models. These models aim to bridge the gap between quantum mechanical descriptions of the molecule and macroscopic properties observed during the dyeing process.

Detailed Research Findings:

Computational studies, primarily using Density Functional Theory (DFT), have been employed to investigate the electronic structure and properties of azo dyes. acs.orgfrontiersin.org These studies calculate thermodynamic properties like free energy, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the dye's reactivity and electronic transitions. acs.org For instance, DFT calculations can help elucidate the optimized geometry of the dye molecule. acs.orgfrontiersin.org

Coarse-grained molecular dynamics (CG MD) simulations offer a way to model larger systems and longer timescales than are accessible with all-atom (AA) MD simulations. researchgate.net This approach is particularly useful for studying phenomena like dye aggregation and the interaction of the dye with polymer fibers. researchgate.net By developing a multi-scale analysis framework, researchers can construct models that accurately reflect both the structural and thermodynamic properties of the dye in its environment. researchgate.net This can involve using AA MD to describe quantum events, such as the trans-to-cis isomerization of the azo group, and then using this information to develop potentials for more efficient CG simulations. researchgate.net Such models are instrumental in predicting the photomechanical behavior of materials containing azo dyes. researchgate.net

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling of this compound Behavior

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools for predicting the behavior of dyes like this compound, optimizing dyeing processes, and even aiding in the discovery of new dye structures.

Detailed Research Findings:

ML algorithms are also being applied to predict the properties of textile materials themselves. mdpi.com Gaussian process regression (GPR) models, for instance, have been used to predict the tensile strength of polymer nanocomposites with high accuracy. mdpi.com In the context of dyes, ML can model dyeing behavior, color fastness, and even predict the environmental impact of different dye formulations. mdpi.comrsc.org Furthermore, AI can be used to analyze large datasets from various sources to identify potential correlations between dye structures and their performance or toxicological profiles. nih.gov

Table 1: Application of AI/ML in Dyeing Processes

AI/ML TechniqueApplicationPredicted Parameter
Deep Neural Network (DNN)Dyeing Process OptimizationDye Exhaustion Behavior, Final Shade
Artificial Neural Network (ANN)Dye RemovalDecolorization Efficiency, Gibbs Free Energy
Fuzzy LogicDyeing Process ControlClassification of Cotton Colors, Defect Identification
Gaussian Process Regression (GPR)Material Property PredictionTensile Strength of Polymers
Constrained Minimal Cut Sets (cMCS)Metabolic EngineeringOptimization of Biosynthesis Pathways

This table illustrates the diverse applications of various AI and machine learning techniques in the context of textile dyes and dyeing processes, based on recent research findings. researchgate.netresearchgate.netmdpi.comnih.govplos.org

Exploration of Bio-Inspired Systems for Sustainable Synthesis and Degradation

In the quest for more environmentally friendly processes, researchers are exploring bio-inspired and biological systems for both the synthesis and degradation of azo dyes like this compound.

Detailed Research Findings:

The conventional synthesis of this compound involves diazotization and coupling reactions that can produce hazardous waste. vulcanchem.com Green chemistry alternatives, such as enzymatic synthesis routes, are being investigated to reduce the environmental footprint of dye production. vulcanchem.com While specific research on the enzymatic synthesis of this compound is still emerging, the broader field of biocatalysis offers promising avenues.

On the degradation side, significant research has focused on the use of microorganisms and their enzymes to break down azo dyes in wastewater. White-rot fungi, such as Pleurotus ostreatus, have demonstrated the ability to decolorize disperse dyes. mdpi.comwhiterose.ac.uk For instance, Pleurotus ostreatus achieved a 73.13% decolorization efficiency for a Disperse Red dye. mdpi.com Bacterial consortia isolated from the rhizosphere have also shown high efficiency in degrading Disperse Red, with decolorization rates reaching up to 98.47% under optimized anaerobic-aerobic conditions. hspublishing.org The degradation process often involves enzymes like laccase and manganese peroxidase. mdpi.com Bio-inspired nanomaterials, such as zinc oxide nanoparticles synthesized using plant extracts, are also being explored for the photocatalytic degradation of azo dyes. researchgate.netasau.ru

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize the synthesis and application of this compound, a detailed, real-time understanding of the chemical processes is essential. Advanced in-situ spectroscopic techniques are providing unprecedented insights into these reactions as they occur.

Detailed Research Findings:

Techniques like UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and Raman spectroscopy are powerful tools for monitoring chemical reactions. sustainability-directory.commdpi.com In-situ UV-Vis spectrophotometry, for example, allows for the real-time monitoring of dye decolorization processes, enabling the optimization of parameters like current density and catalyst loading in electrochemical degradation methods. researchgate.netrsc.org This continuous monitoring provides a much more detailed picture than traditional methods that rely on taking samples at discrete time intervals. researchgate.net

Raman spectroscopy is particularly valuable for providing molecular-level information and can be used for in-situ analysis without destroying the sample. sustainability-directory.commdpi.com Tip-enhanced Raman spectroscopy (TERS) offers high spatial resolution for analyzing chemical and biological samples. mdpi.com These advanced spectroscopic methods are crucial for studying the kinetics of dye synthesis and degradation, understanding reaction mechanisms, and ensuring quality control in industrial processes. d-nb.info The application of these techniques can lead to more efficient and controlled manufacturing of this compound and can aid in the development of more effective degradation strategies.

Q & A

Q. How can machine learning models improve formulation optimization for this compound?

  • Methodological Answer : Train neural networks on historical datasets (e.g., additive concentrations, stability metrics) to predict optimal formulations. Validate with k-fold cross-validation and feature importance analysis (e.g., SHAP values) to identify critical variables like PVP-K30/SDS ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.